3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Description
3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride (CAS: 2098126-98-6) is a structurally complex bicyclic compound featuring a spiro junction between a bicyclo[3.2.1]octane core and a cyclopropane ring. Key structural attributes include:
- Core framework: 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], integrating nitrogen into the bicyclic system.
- Substituents: Two fluorine atoms at the 2' position of the cyclopropane ring and a cyclopropyl group at the 3' position.
- Physicochemical properties: Molecular formula C₁₂H₂₀ClF₂N, molecular weight 251.75 g/mol, and hydrochloride salt form enhancing aqueous solubility .
The compound’s design leverages the metabolic stability conferred by cyclopropane and fluorine atoms, making it a candidate for drug discovery, particularly in central nervous system (CNS) or antimicrobial therapeutics.
Properties
IUPAC Name |
3'-cyclopropyl-1',1'-difluorospiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c13-12(14)10(7-1-2-7)11(12)5-8-3-4-9(6-11)15-8;/h7-10,15H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBXLATXWWVJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3(C2(F)F)CC4CCC(C3)N4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of a precursor molecule containing the cyclopropyl and difluoro groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions.
Chemical Reactions Analysis
Reaction Types
The compound undergoes several reaction types, as inferred from structurally analogous compounds:
1.1 Oxidation
Potential oxidation at nitrogen or carbon centers, influenced by the electron-withdrawing fluorine atoms. For example, compounds with similar bicyclic cores may form oxidized derivatives (e.g., ketones or amides) under conditions like acidic KMnO₄ .
1.2 Reduction
Reduction could target the nitrogen atom or double bonds, yielding amines or alcohols. LiAlH₄ in THF is a plausible reagent, as seen in related systems .
1.3 Substitution
The nitrogen atom or fluorinated positions may undergo nucleophilic substitution. For instance, amines or halides could replace leaving groups under basic or acidic conditions .
1.4 Cyclopropyl Ring Reactions
The cyclopropyl group’s inherent ring strain may lead to ring-opening under stress (e.g., acidic/basic conditions), forming linear derivatives .
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Oxidation | KMnO₄, H+ | Potential formation of oxidized derivatives |
| Reduction | LiAlH₄, THF | Possible amine or alcohol products |
| Substitution | NH₃, heat | Nucleophilic attack at nitrogen or fluorinated sites |
| Ring Opening | Acid/base | Cyclopropyl ring cleavage to form alkenes |
Structural and Reactivity Considerations
-
Fluorine’s Role : The 2',2'-difluoro substituents enhance lipophilicity and may direct electrophilic/nucleophilic attacks .
-
Nitrogen Reactivity : The 8-azaspiro core’s nitrogen could act as a base or undergo protonation, affecting reactivity .
-
Steric Effects : The bicyclo[3.2.1]octane framework creates steric hindrance, influencing regioselectivity in substitutions .
Comparative Analysis of Similar Compounds
Scientific Research Applications
Chemistry
In the field of organic synthesis, 3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its unique bicyclic structure allows for versatile modifications that can lead to the development of novel compounds with desired properties. The compound's difluoro substituents can enhance lipophilicity and biological activity, making it a candidate for further chemical exploration.
Biology
Biological studies have indicated that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. For instance, research suggests that compounds with similar structures can activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation could potentially lead to therapeutic benefits in metabolic diseases such as type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.
Medicine
In medical research, This compound has potential applications in drug development due to its structural features that may contribute to improved efficacy and safety profiles of pharmaceuticals. The fluorine atoms present in the compound can significantly influence its pharmacokinetic properties, enhancing absorption and bioavailability.
Synthetic Routes Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Strong base/acid conditions |
| 2 | Substitution | Nucleophilic attack |
| 3 | Purification | Chromatography |
Case Studies and Research Findings
Research has highlighted the biological activity of compounds similar to This compound , emphasizing their potential as enzyme inhibitors or modulators:
- Enzyme Interaction Studies : A study demonstrated that similar bicyclic structures effectively inhibit arginase enzymes, suggesting a pathway for therapeutic interventions in metabolic disorders .
- Pharmacological Evaluations : In vitro studies indicated that derivatives of this compound exhibit significant activity against specific targets related to metabolic regulation .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include inhibition or activation of signaling cascades, leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison
Key Observations :
- Spiro Systems: The target compound’s cyclopropane spiro partner differentiates it from hydantoin (7g) or morpholinone (1881288-16-9) derivatives, which exhibit distinct electronic and steric profiles.
- Bicyclo Expansion: The 9-azaspiro[...nonane] derivative (CAS 2408968-51-2) features a larger bicyclo[3.3.1]nonane core, which may confer greater conformational flexibility .
Key Observations :
- The target compound’s commercial availability (via Pestell Group, Tontion Chemical, etc.) suggests scalable synthesis, though specifics are proprietary .
- Hydantoin derivatives (7g–7j) rely on straightforward alkylation, whereas fluorinated analogues (CAS 1254104-06-7) require specialized reagents .
Key Observations :
Biological Activity
3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride (CAS Number: 2098114-04-4) is a complex organic compound notable for its unique bicyclic structure and the presence of fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and drug development.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a cyclopropyl group and difluoro substituents, which may influence its interaction with biological targets. The IUPAC name is 3'-cyclopropyl-1',1'-difluorospiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride, highlighting its complex framework.
| Property | Value |
|---|---|
| Molecular Formula | CHFN.HCl |
| Molecular Weight | 249.73 g/mol |
| CAS Number | 2098114-04-4 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. Research indicates that compounds with similar bicyclic structures can act as inhibitors of monoamine transporters, suggesting that this compound may exhibit similar properties.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
- Cytotoxicity : In a study evaluating cytotoxic effects against human leukemia cells (K562 and CEM), compounds in this class exhibited significant antiproliferative activity, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : Research focusing on the inhibition of dopamine and serotonin uptake indicates that compounds like this compound may serve as effective probes for studying neurotransmitter dynamics .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives related to 8-azatropanes, which demonstrated varied selectivity and potency for inhibiting dopamine transporters (DAT) and serotonin transporters (SERT). The findings suggested that modifications to the bicyclic structure could enhance binding affinity and selectivity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3',3'-Difluoro-2',2'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane] | Structure | Moderate DAT inhibition |
| 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane] | Structure | High SERT inhibition |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.98–2.21 ppm) and confirms stereochemistry .
- IR spectroscopy : Validates functional groups (e.g., carbonyl stretches at 1744–1752 cm⁻¹ for ester groups) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI+ m/z=422.1 for difluorobenzyl derivatives) .
- X-ray crystallography (if available): Resolves spiro-conformation and spatial arrangement of substituents .
How does the compound’s stability vary under different storage conditions?
Basic
Stability is influenced by hygroscopicity and light sensitivity. Methodological recommendations:
- Short-term : Store at −20°C in desiccated, amber vials under nitrogen.
- Long-term : Lyophilize and store at −80°C. Monitor degradation via HPLC (e.g., retention time shifts) or NMR (new peaks at δ 8.6–8.7 ppm indicate amine oxidation) .
What in vitro assays are suitable for initial cytotoxic evaluation?
Q. Basic
- MTT assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Apoptosis markers : Use flow cytometry for Annexin V/PI staining.
- Selectivity : Compare IC₅₀ values with non-cancerous cells (e.g., HEK293) to assess therapeutic index .
How do substituents on the aryl/cyclopropane moieties affect bioactivity?
Advanced (Structure-Activity Relationship, SAR)
Derivatives with electron-withdrawing groups (e.g., -F, -Cl) enhance cytotoxicity by improving membrane permeability and target binding. For example:
| Substituent | Cytotoxicity (IC₅₀, µM) | Rationale | Reference |
|---|---|---|---|
| 3,4-Difluorobenzyl | 12.3 ± 1.2 | Increased lipophilicity and H-bonding | |
| 4-Chlorobenzyl | 18.9 ± 2.1 | Moderate electron withdrawal | |
| 3-Fluorobenzyl | 15.4 ± 1.8 | Balanced polarity and stability |
Methodology : Synthesize analogs via systematic substitution, then correlate logP (HPLC-derived) with activity .
How to resolve contradictions in pharmacological data across studies?
Advanced
Contradictions often arise from variability in assay conditions or cell lines. Mitigation strategies:
- Standardized protocols : Use identical cell passages, serum concentrations, and incubation times .
- Dose-response validation : Repeat experiments with ≥3 biological replicates.
- Orthogonal assays : Confirm apoptosis via caspase-3 activation alongside MTT results .
What computational approaches predict binding modes and pharmacokinetics?
Q. Advanced
- Molecular docking : Use AutoDock Vina with target proteins (e.g., kinases) to identify key interactions (e.g., cyclopropane van der Waals contacts) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of substituents .
- ADMET prediction : SwissADME estimates bioavailability (%F = 65–78) and blood-brain barrier penetration (logBB = −1.2) .
How can bioavailability be improved through derivatization?
Q. Advanced
- Prodrug design : Introduce ester groups (e.g., propyl acetate) for enhanced solubility, as seen in analogs with 4.04–4.16 ppm ester CH₂ signals .
- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates (e.g., 80% release in 30 min at pH 6.8) .
What experimental designs evaluate synergistic effects with other therapeutics?
Q. Advanced
- Combination index (CI) : Use Chou-Talalay method with fixed molar ratios (e.g., 1:1 to 1:4) against resistant cell lines .
- Transcriptomic profiling : RNA-seq identifies pathways upregulated in synergy (e.g., p53 or ROS pathways) .
What methodologies identify degradation products and environmental fate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
